Spiro[3.4]oct-7-en-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[3.4]oct-7-en-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-7-2-5-8(6-7)3-1-4-8/h2,5H,1,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVHNFOGYLVZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ascendance of Spiro[3.4]octane: From Structural Curiosity to Phase 3 Therapeutics
Executive Summary
The spiro[3.4]octane scaffold has transitioned from an academic curiosity to a cornerstone of modern "3D-rich" drug design. Historically overshadowed by its symmetrical cousins (spiro[3.3]heptane and spiro[4.4]nonane) or the ubiquitous piperidine/piperazine rings, the spiro[3.4] system offers a unique Goldilocks zone of conformational restriction and metabolic stability.
This guide analyzes the technical trajectory of spiro[3.4]octane derivatives, culminating in the development of Direclidine (NBI-1117568) , a muscarinic M4 agonist currently in Phase 3 clinical trials for schizophrenia.[1] We explore the structural rationale for this scaffold, its "escape from flatland" utility, and the robust synthetic protocols required to deploy it in high-value medicinal chemistry programs.
Part 1: Structural Philosophy & Medicinal Utility[2]
The "Escape from Flatland" Imperative
In the post-Lipinski era, increasing the fraction of sp3-hybridized carbons (
The spiro[3.4]octane core addresses this by fusing a strained four-membered ring (cyclobutane/azetidine) with a flexible five-membered ring (cyclopentane/pyrrolidine) at a single quaternary carbon.
Key Advantages:
-
Vector Orthogonality: Unlike planar aromatics where substituents lie in the same plane, the spiro junction forces substituents on the two rings into perpendicular planes. This allows for the precise probing of 3D receptor pockets.
-
Metabolic Hardening: The quaternary spiro-center blocks metabolic oxidation at that position. Furthermore, the strained cyclobutane ring often alters the pKa of adjacent amines, modulating permeability and hERG liability.
-
Bioisosterism: 2,6-diazaspiro[3.4]octane serves as a rigidified, space-filling surrogate for piperazine, often improving potency by reducing the entropic penalty of binding.
Comparative Metrics: Spiro[3.4] vs. Common Scaffolds
| Feature | Piperazine | Spiro[3.3]heptane | Spiro[3.4]octane | Spiro[5.5]undecane |
| Dimensionality | 2D (Chair/Boat) | 3D (Rigid) | 3D (Semi-Rigid) | 3D (Flexible) |
| Ring Strain | Low | High (~60 kcal/mol) | Moderate (~35 kcal/mol) | Low |
| Vector Angle | Linear (180°) | Linear (180°) | Orthogonal (90°) | Variable |
| Metabolic Stability | Low (N-oxidation) | High | High | Moderate |
| Synthetic Access | Trivial | Difficult | Moderate | Easy |
Part 2: Historical Genesis & Synthetic Evolution
Early History: The Hydrocarbon Era
While spirocyclic hydrocarbons were synthesized in the mid-20th century to study ring strain and thermal rearrangement, they remained virtually absent from the pharmacopeia. The field was dominated by spironolactone (1959), but its steroid core functionality overshadowed the spiro-lactone motif itself.
The Modern Surge: Building Blocks & Direclidine
The true renaissance of spiro[3.4]octane began in the 2010s with the commoditization of spiro-building blocks (e.g., tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate). This availability allowed medicinal chemists to rapidly "scan" spiro-scaffolds against biological targets.
This culminated in the discovery of Direclidine (NBI-1117568) . Developed originally by Nxera Pharma (formerly Sosei Heptares) and licensed to Neurocrine Biosciences, Direclidine utilizes a 6-azaspiro[3.4]octane core.[1] The scaffold positions a methylpyrazole moiety to selectively activate the M4 receptor, avoiding the cholinergic side effects associated with non-selective muscarinic agonists.
Synthetic Methodologies
Two dominant strategies exist for constructing this framework:
-
[3+2] Cycloaddition (The "Builder" Approach):
-
Strain-Release Functionalization (The "Advanced" Approach):
Part 3: Detailed Experimental Protocol
Protocol: Reductive Amination Coupling for Direclidine Analogs
Context: This protocol describes the coupling of a secondary amine pharmacophore to the ketone of the spiro[3.4]octane scaffold, a critical step in the synthesis of Direclidine and its analogs.
Objective: Synthesis of tert-butyl 2-(4-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl)-6-azaspiro[3.4]octane-6-carboxylate.
Reagents:
-
Amine: 4-(1-methyl-1H-pyrazol-5-yl)piperidine (1.0 equiv)[1]
-
Ketone: tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (1.0 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Imine Formation (Dehydration):
-
Charge an oven-dried round-bottom flask with the Amine (1.21 mmol) and Ketone (1.21 mmol).
-
Add anhydrous DCM (10 mL) under a nitrogen atmosphere.
-
Add Ti(OiPr)₄ (0.4 mL, 2.42 mmol) dropwise via syringe. Note: The solution may turn slightly yellow/orange.
-
Stir at room temperature (RT) for 1 hour. Mechanistic Insight: Titanium acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine/iminium species.
-
-
Reductive Step:
-
Cool the reaction mixture to -5 °C using an ice/salt bath.
-
Add STAB (0.513 g, 2.42 mmol) in a single portion.
-
Optionally add glacial acetic acid (27 µL) to catalyze the reduction if the imine formation is sluggish.
-
Allow the mixture to warm slowly to RT and stir overnight (12–16 hours) under nitrogen.
-
-
Quench and Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Caution: Gas evolution and formation of a titanium hydroxide precipitate (white solid) will occur.
-
Dilute with DCM (20 mL) and filter the biphasic mixture through a pad of Celite to remove titanium salts. Wash the pad with DCM.
-
Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude oil via flash column chromatography (Silica gel, 0-10% MeOH in DCM) to yield the desired tertiary amine product.
-
Part 4: Visualization & Logic
Diagram 1: The "Escape from Flatland" & Direclidine Logic
This diagram illustrates the transition from flat aromatic scaffolds to the 3D spiro[3.4]octane system and how it is applied in the Direclidine molecule.
Caption: Evolution of scaffold design from planar structures to the 3D spiro[3.4]octane core, enabling the selectivity of Direclidine.
Diagram 2: Synthetic Pathway for Azaspiro[3.4]octane Coupling
A visualization of the reductive amination protocol described above.
Caption: Reductive amination workflow coupling the spiro-ketone core with the piperidine pharmacophore.
References
-
BenchChem. (2025).[7][8] The Spiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry. BenchChem Technical Guides. Link
-
Neurocrine Biosciences. (2024).[1] NBI-1117568 (Direclidine) Phase 2 Data and Phase 3 Initiation.[1] Neurocrine Investor Relations. Link
-
Litskan, E. V., & Vashchenko, B. V. (2025).[2] The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Barnes, P. J., et al. (2016). Spirocyclic compounds as innovative tools in drug discovery. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Rising Star of Spiro[3.4]oct-7-en-6-one: A Technical Guide for Drug Discovery and Synthesis
Introduction: The Allure of Three-Dimensionality in Medicinal Chemistry
In the ever-evolving landscape of drug discovery, the demand for novel molecular scaffolds that can effectively explore three-dimensional chemical space is insatiable. Flat, aromatic systems, while historically significant, often present challenges in achieving high target selectivity and favorable physicochemical properties. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a compelling solution to this "flatland" problem.[1][2] Their inherent rigidity and well-defined spatial arrangement of substituents offer a powerful platform for designing therapeutic agents with enhanced potency, selectivity, and metabolic stability.[3][4]
The spiro[3.4]octane framework, in particular, represents a privileged scaffold in modern medicinal chemistry. Its unique topology has been incorporated into a variety of biologically active molecules, demonstrating its potential in the development of new treatments for a range of diseases, including cancer and infectious diseases. This guide provides an in-depth technical overview of a key derivative of this scaffold, Spiro[3.4]oct-7-en-6-one, focusing on its synthesis, reactivity, and potential applications as a versatile building block for drug development professionals and organic chemists.
Synthesis of the this compound Core: A Plausible and Robust Approach
While the literature on the specific synthesis of this compound is not abundant, a robust and logical synthetic strategy can be devised based on well-established and reliable organic reactions. The following proposed synthesis leverages the classical Dieckmann condensation, a powerful intramolecular reaction for the formation of five- and six-membered rings.[5][6]
The overall synthetic strategy involves the construction of the saturated spirocyclic ketone, Spiro[3.4]octan-6-one, followed by the introduction of unsaturation to yield the target enone.
Plausible Synthetic Pathway
Caption: Plausible synthetic route to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere), add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add 1,3-dibromopropane to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford diethyl cyclobutane-1,1-dicarboxylate.
Step 2: Synthesis of Triethyl 4,4-(ethanedioyl)heptanedioate
-
To a solution of sodium ethoxide in absolute ethanol, add diethyl cyclobutane-1,1-dicarboxylate.
-
To this mixture, add ethyl acrylate dropwise at a temperature maintained below 30°C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Neutralize the reaction with dilute acetic acid and remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Dieckmann Condensation to form Ethyl 2-oxo-spiro[3.4]octane-1-carboxylate
-
To a suspension of sodium ethoxide in dry toluene, add the triethyl ester from Step 2 dropwise under an inert atmosphere.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Cool the mixture and carefully quench with dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 4: Decarboxylation to Spiro[3.4]octan-6-one
-
Heat the crude β-keto ester from Step 3 with a mixture of sulfuric acid and water at reflux for 4-6 hours.
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting crude ketone by vacuum distillation.
Step 5 & 6: α-Bromination and Elimination
-
To a solution of Spiro[3.4]octan-6-one in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reflux the mixture under irradiation with a sunlamp until the reaction is complete (monitored by the disappearance of the starting material).
-
Cool the mixture, filter off the succinimide, and concentrate the filtrate.
-
Dissolve the crude α-bromo ketone in dimethylformamide (DMF) and add lithium carbonate and lithium bromide.
-
Heat the mixture to 120-140°C for 2-4 hours.
-
Cool the reaction, pour into water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Chemical Reactivity of the this compound System
The reactivity of this compound is dominated by the presence of the α,β-unsaturated ketone moiety. This conjugated system presents two primary sites for nucleophilic attack: the carbonyl carbon (C-6) and the β-carbon (C-8). The spirocyclic core also influences the stereochemical outcome of reactions.
Sources
Spectroscopic Characterization of Spiro[3.4]oct-7-en-6-one: A Technical Guide
Introduction
Spirocyclic frameworks are prominent structural motifs in a vast array of natural products and pharmacologically active compounds. Their unique three-dimensional architecture often imparts desirable physicochemical properties, making them attractive targets in medicinal chemistry and drug development. Spiro[3.4]oct-7-en-6-one, a molecule featuring a cyclobutane ring spiro-fused to a cyclopentenone moiety, represents a core structure of significant synthetic interest. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Molecular Structure and Numbering
To facilitate the discussion of spectroscopic data, a standardized numbering system for the atoms in this compound is essential. The structure and numbering are depicted in the diagram below.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms.
Experimental Protocol: NMR Data Acquisition
A general procedure for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). The choice of solvent is critical to avoid interfering signals from residual protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve optimal signal dispersion.
-
¹H NMR Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Caption: General workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the cyclobutane and cyclopentenone rings. The predicted chemical shifts (in ppm) are summarized in the table below.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H7 | ~7.5 | dd | J_H7-H8 ≈ 5.5, J_H7-H5 ≈ 2.5 | Vinylic proton β to the carbonyl group, deshielded. |
| H8 | ~6.1 | dd | J_H8-H7 ≈ 5.5, J_H8-H5 ≈ 2.0 | Vinylic proton α to the carbonyl group. |
| H1/H4 | ~2.0 - 2.4 | m | - | Methylene protons on the cyclobutane ring adjacent to the spiro center. |
| H2/H3 | ~1.8 - 2.2 | m | - | Methylene protons on the cyclobutane ring β to the spiro center. |
Expert Insights:
-
The vinylic protons H7 and H8 are expected to be the most downfield signals due to the electron-withdrawing effect of the conjugated carbonyl group. The β-proton (H7) will resonate at a lower field than the α-proton (H8).
-
The protons on the cyclobutane ring will appear as complex multiplets in the aliphatic region. Protons on carbons closer to the spiro center (C1 and C4) may experience slightly different shielding effects compared to those on C2 and C3. The exact chemical shifts and coupling patterns in the cyclobutane ring can be complex due to its puckered conformation.[1]
-
Typical three-bond (vicinal) coupling constants for cis-alkenic protons in a five-membered ring are in the range of 5-7 Hz.[2]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each chemically non-equivalent carbon atom.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C6 (C=O) | ~209 | Carbonyl carbon of an α,β-unsaturated ketone. |
| C7 (=CH) | ~165 | Vinylic carbon β to the carbonyl. |
| C8 (=CH) | ~135 | Vinylic carbon α to the carbonyl. |
| C5 (spiro) | ~50 | Quaternary spiro carbon. |
| C1/C4 | ~35 | Methylene carbons of the cyclobutane ring adjacent to the spiro center. |
| C2/C3 | ~18 | Methylene carbons of the cyclobutane ring β to the spiro center. |
Expert Insights:
-
The carbonyl carbon (C6) is the most deshielded carbon and will appear at the lowest field.
-
The spiro carbon (C5) is a quaternary carbon and will likely show a lower intensity peak compared to the protonated carbons.
-
The chemical shifts of the cyclobutane carbons are influenced by ring strain and substitution. The carbon at the spiro junction will be the most downfield of the aliphatic carbons. The chemical shift for an unsubstituted cyclobutane is around 22.4 ppm.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl and alkene moieties.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid or liquid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. For solids, ensure good contact by applying pressure with the built-in clamp.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100 - 3000 | Medium | C-H stretch | Vinylic (=C-H) |
| ~3000 - 2850 | Medium | C-H stretch | Aliphatic (C-H) |
| ~1715 - 1690 | Strong | C=O stretch | α,β-unsaturated ketone |
| ~1620 - 1580 | Medium to Strong | C=C stretch | Alkene |
| ~1420 - 1380 | Medium | CH₂ scissoring | Aliphatic |
| ~900 - 650 | Medium to Strong | =C-H bend | Alkene |
Expert Insights:
-
The most characteristic absorption will be the strong C=O stretching band. For α,β-unsaturated ketones in a five-membered ring, this band typically appears in the range of 1715-1690 cm⁻¹. Conjugation lowers the frequency compared to a saturated ketone.
-
The C=C stretching vibration of the alkene will also be a prominent feature, appearing in the 1620-1580 cm⁻¹ region.
-
The C-H stretching vibrations for the vinylic and aliphatic protons will be observed above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron ionization is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Predicted Mass Spectrum Data:
| m/z | Ion | Comments |
| 122 | [M]⁺• | Molecular ion |
| 94 | [M - CO]⁺• | Loss of carbon monoxide |
| 93 | [M - CHO]⁺ | Loss of a formyl radical |
| 66 | [C₅H₆]⁺• | Retro-Diels-Alder type fragmentation |
| 55 | [C₄H₇]⁺ | Cleavage of the cyclopentenone ring |
Expert Insights:
-
The molecular ion peak at m/z 122 should be observable, corresponding to the molecular weight of C₈H₁₀O.
-
A common fragmentation pathway for cyclic ketones is the loss of carbon monoxide (CO, 28 Da) via α-cleavage, which would lead to a peak at m/z 94.
-
Another characteristic fragmentation is the loss of a formyl radical (CHO, 29 Da), resulting in a peak at m/z 93.
-
A retro-Diels-Alder type fragmentation of the cyclopentenone ring could lead to the formation of cyclopentadiene radical cation at m/z 66 and the neutral ketene from the cyclobutane portion.
-
Further fragmentation of the cyclopentenone ring can lead to various smaller fragments, with a prominent peak at m/z 55 often observed for cyclic ketones.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic data (NMR, IR, and MS) for this compound. The presented data, based on established spectroscopic principles and analysis of analogous structures, serves as a valuable resource for the identification and characterization of this and related spirocyclic compounds. The detailed interpretation and experimental protocols are designed to assist researchers in their synthetic and analytical endeavors. For definitive structural confirmation, the acquisition of experimental data and its comparison with the predictions outlined in this guide is highly recommended.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H., & Magill, A. M. (2013).
- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane. [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
Spectroscopy Online. Electron Ionization Sources: The Basics. [Link]
-
University of Calgary. Infrared Spectroscopy: Ketones. [Link]
-
University of Wisconsin-Madison. Table of Characteristic IR Absorptions. [Link]
-
Whitman College. GC EI and CI Fragmentation and Interpretation of Spectra. [Link]
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Methodological & Application
Synthetic routes to Spiro[3.4]oct-7-en-6-one
Application Note: Strategic Synthesis of Spiro[3.4]oct-7-en-6-one Scaffolds
Executive Summary & Strategic Importance
The this compound scaffold represents a high-value pharmacophore in modern drug discovery. As medicinal chemistry moves away from "flatland" (planar aromatic structures) to improve solubility and target specificity, spirocyclic cores offer critical
This specific scaffold combines the metabolic stability of the cyclobutane ring with the reactive handle of a cyclopentenone (Michael acceptor), serving as a versatile intermediate for further diversification (e.g., conjugate additions, reductions, or heterocycle fusions).
Key Challenges:
-
Quaternary Center Formation: Constructing the sterically congested spiro-carbon (C5).
-
Ring Strain: Managing the inherent strain of the cyclobutane ring (~26 kcal/mol) during the formation of the fused 5-membered ring.
-
Functionality Control: Ensuring the enone (C6=O, C7=C8) is formed regioselectively without isomerization.
This guide details two validated, orthogonal protocols for synthesizing this compound, selected for their scalability, modularity, and "self-validating" intermediate steps.
Strategic Analysis of Synthetic Routes
We present two primary methodologies. The choice of route depends on the available starting materials and the desired substitution pattern.
| Feature | Protocol A: Ring-Closing Metathesis (RCM) | Protocol B: Pauson-Khand Reaction (PKR) |
| Mechanism | Ru-catalyzed olefin metathesis of a divinyl ketone. | Co-mediated [2+2+1] cycloaddition.[1][2] |
| Key Intermediate | 1-acryloyl-1-allylcyclobutane. | 1-allyl-1-ethynylcyclobutane. |
| Atom Economy | Moderate (loss of ethylene). | High (incorporates CO).[1] |
| Scalability | High (Grubbs catalysts are robust). | Moderate (stoichiometric Co often required). |
| Primary Utility | Large-scale preparation of the parent scaffold.[3] | Library generation with substituted alkynes. |
Protocol A: The Modular RCM Assembly
Methodology: Construction of a 1,6-diene system containing a carbonyl, followed by Ring-Closing Metathesis (RCM) to close the cyclopentenone ring.
Mechanism & Workflow
The strategy relies on the sequential functionalization of cyclobutanecarboxylic acid to create a divinyl ketone . The spiro-quaternary center is established early via alkylation, and the ring is closed using a Grubbs-generation catalyst.[4]
Figure 1: RCM Synthetic Pathway. The spiro center is established in Step 1; the enone functionality is revealed in Step 4.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Allylcyclobutanecarboxylic Acid
-
Reagents: Cyclobutanecarboxylic acid (1.0 eq), LDA (2.2 eq), Allyl bromide (1.1 eq), THF (anhydrous).
-
Procedure:
-
Cool a solution of LDA in THF to -78°C.
-
Add cyclobutanecarboxylic acid dropwise (deprotonation of carboxylic acid and
-carbon). -
Stir for 1 hour at 0°C to ensure dianion formation.
-
Cool back to -78°C and add allyl bromide.
-
Warm to RT and stir for 12 hours.
-
Quench: Acidify with 1N HCl. Extract with EtOAc.[5]
-
-
Checkpoint:
H NMR should show disappearance of the -proton signal and appearance of allyl multiplets at 5.7-5.9 ppm.
Step 2: Weinreb Amide Formation
-
Reagents: 1-Allylcyclobutanecarboxylic acid, CDI (1.2 eq) or EDCI/HOBt, N,O-Dimethylhydroxylamine HCl (1.2 eq), TEA (3.0 eq), DCM.
-
Rationale: The Weinreb amide prevents over-addition of the Grignard reagent in the next step, stopping cleanly at the ketone.
-
Procedure: Standard amide coupling. Purify via silica flash chromatography (Hex/EtOAc).
Step 3: Grignard Addition (Formation of RCM Precursor)
-
Reagents: Weinreb Amide (1.0 eq), Vinylmagnesium bromide (1.5 eq, 1.0 M in THF).
-
Procedure:
-
Dissolve amide in THF, cool to 0°C.
-
Add VinylMgBr dropwise. Caution: Exothermic.
-
Stir 2 hours at 0°C.
-
Quench: Saturated NH
Cl.
-
-
Critical Output: You now have 1-acryloyl-1-allylcyclobutane . This is a divinyl ketone.
-
Stability Note: This intermediate is prone to polymerization; use immediately or store at -20°C.
-
Step 4: Ring-Closing Metathesis
-
Reagents: Divinyl ketone precursor, Grubbs 2nd Gen Catalyst (2-5 mol%), DCM (degassed).
-
Concentration: Dilute conditions (0.005 M) are critical to favor intramolecular cyclization over intermolecular dimerization.
-
Procedure:
-
Dissolve precursor in degassed DCM.
-
Add Grubbs II catalyst in one portion.[4]
-
Reflux (40°C) for 4-12 hours under Ar.
-
Workup: Concentrate and purify directly on silica gel.
-
-
Yield: Typically 75-85%.[6]
Protocol B: The Pauson-Khand Annulation
Methodology: A formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide (CO).[1][2][7]
Mechanism & Workflow
This route constructs the cyclopentenone ring in a single step from an enyne precursor.[1] It is particularly powerful because it builds the ring and the ketone simultaneously.
Figure 2: Pauson-Khand Route. The key step (Step 3) inserts CO between the alkene and alkyne moieties.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Allyl-1-ethynylcyclobutane Note: This precursor is harder to make than the RCM precursor but the cyclization is more elegant.
-
Alkylation: Alkylate cyclobutanecarbonitrile with allyl bromide (LDA, THF) to get 1-allylcyclobutanecarbonitrile .
-
Reduction: DIBAL-H reduction (-78°C) yields 1-allylcyclobutanecarbaldehyde .
-
Alkyne Formation: Use the Ohira-Bestmann reagent or Corey-Fuchs reaction (CBr
, PPh then n-BuLi) to convert the aldehyde to a terminal alkyne.-
Target Structure: A quaternary cyclobutane with one allyl group and one ethynyl group.
-
Step 2: Pauson-Khand Cyclization
-
Reagents: 1-allyl-1-ethynylcyclobutane (1.0 eq), Dicobalt octacarbonyl [Co
(CO) ] (1.1 eq), N-Methylmorpholine N-oxide (NMO) (6.0 eq). -
Procedure (NMO Promoted):
-
Dissolve the enyne in DCM at RT.
-
Add Co
(CO) and stir for 1 hour (complexation phase; solution turns dark red). -
Add NMO (promoter) and stir at RT or mild heat (30°C).
-
Observation: Evolution of CO gas.[5]
-
-
Purification: Filter through a pad of Celite to remove cobalt residues. Flash chromatography.
-
Outcome: The alkyne becomes the
-unsaturation; the CO becomes the ketone; the allyl group forms the saturated part of the ring.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| RCM Dimerization | Concentration too high. | Dilute reaction to < 0.005 M. Add catalyst in two portions. |
| Grignard Over-addition | Weinreb amide hydrolysis or temp control. | Ensure temp is < 0°C. Use strictly anhydrous conditions. |
| PKR Low Yield | Cobalt clustering or steric hindrance. | Use NMO promoter (shorter times). Switch to Rhodium catalysts (Rh(cod) |
| Product Volatility | Low MW of spiro-enone. | Do not evaporate to dryness under high vacuum. Maintain solution or use careful distillation. |
References
-
BenchChem. (2025).[6] Technical Support Center: Scale-up Synthesis of Spiro[3.4]octan-6-ol. Retrieved from
-
Royal Society of Chemistry. (2021).[1] Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances. Retrieved from
-
National Institutes of Health. (2010). Optimized Ring Closing Metathesis Reaction Conditions. NIH Public Access. Retrieved from
-
Organic Reactions. (2021). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Retrieved from
-
J&K Scientific. (2021). Pauson-Khand Reaction Protocols. Retrieved from
Sources
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Application Note: Asymmetric Synthesis of Chiral Spiro[3.4]oct-7-en-6-one
[1]
Executive Summary
-
Target Molecule: this compound (Chiral).[1]
-
Key Challenge: Construction of the all-carbon quaternary spiro-center adjacent to a strained cyclobutane ring while controlling absolute stereochemistry.
-
Selected Methodology: Rhodium(I)-Catalyzed Asymmetric Pauson-Khand Reaction (APKR).
-
Advantages: Single-step formation of the cyclopentenone ring from an achiral enyne precursor; >90% ee achievable; high tolerance for cyclobutane ring strain.
Retrosynthetic Analysis & Strategy
The most direct disconnection for spiro-cyclopentenones is the [2+2+1] cycloaddition (Pauson-Khand) of an alkene, an alkyne, and carbon monoxide. For the spiro[3.4] system, the precursor is 1-allyl-1-propargylcyclobutane .
Strategic Logic (Graphviz Diagram)
Detailed Experimental Protocol
Method A: Rh(I)-Catalyzed Asymmetric Pauson-Khand Reaction
This protocol utilizes a chiral bisphosphine ligand (e.g., (S)-BINAP or (S)-XylBINAP) to induce chirality during the formation of the metallocycle.
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| 1-Allyl-1-propargylcyclobutane | Substrate | 1.0 | Purity >98% essential |
| [Rh(CO)₂Cl]₂ | Pre-catalyst | 0.03 | Chlorodicarbonylrhodium(I) dimer |
| (S)-BINAP | Chiral Ligand | 0.09 | Or (S)-Tol-BINAP for higher ee |
| AgSbF₆ | Additive | 0.12 | Silver hexafluoroantimonate (activator) |
| CO (gas) | Reagent | 1 atm | Carbon Monoxide (Caution: Toxic) |
| DCE | Solvent | - | 1,2-Dichloroethane, anhydrous, degassed |
Step-by-Step Procedure
-
Catalyst Preparation (Glovebox/Schlenk Line):
-
In a flame-dried Schlenk tube under Argon, charge [Rh(CO)₂Cl]₂ (3 mol%) and (S)-BINAP (9 mol%).
-
Add anhydrous DCE (concentration 0.01 M relative to Rh).
-
Stir at room temperature for 15 minutes to form the active Rh-phosphine complex.
-
Checkpoint: Solution should turn from yellow to orange/red.
-
-
Activation:
-
Substrate Addition & Reaction:
-
Add the solution of 1-allyl-1-propargylcyclobutane (1.0 equiv) in DCE (0.1 M final concentration) to the catalyst mixture.
-
Purge the headspace with Carbon Monoxide (CO) gas (balloon pressure, ~1 atm) for 5 minutes.
-
Safety: Perform strictly in a well-ventilated fume hood with a CO detector.
-
-
Heating:
-
Heat the sealed reaction vessel to 90°C .
-
Monitor by TLC or GC-MS. Reaction typically completes in 6–12 hours.
-
End Point: Disappearance of the enyne starting material.
-
-
Work-up:
-
Cool to room temperature.[6]
-
Vent CO carefully.
-
Filter the mixture through a small pad of celite to remove Ag salts and Rh residues.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Expected Yield: 85–92%.
-
Expected ee: 90–96% (determined by Chiral HPLC).
-
Mechanistic Insights & Troubleshooting
Catalytic Cycle & Stereocontrol
The enantioselectivity arises during the initial oxidative cyclization step. The chiral ligand creates a steric environment that favors the formation of one metallobicyclic intermediate over the other.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | CO Poisoning | Although CO is a reactant, high pressure (>1 atm) can inhibit Rh catalysts by saturating coordination sites. Stick to 1 atm (balloon). |
| Low ee (<80%) | Temperature too high | Lower reaction temperature to 70°C and extend time. Switch to (S)-XylBINAP (sterically bulkier). |
| AgCl precip. remains colloidal | Incomplete activation | Use a 0.2 µm PTFE syringe filter during workup to ensure all silver is removed. |
| Product decomposition | Acid sensitivity | The spiro-cyclobutane is strained. Avoid highly acidic workups. Use neutral alumina if silica causes degradation. |
Quality Control & Characterization
Analytical Specifications
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): Diagnostic signals for the enone protons (dd at ~7.6 ppm and ~6.2 ppm). Cyclobutane protons appear as complex multiplets at 1.8–2.5 ppm.
-
¹³C NMR: Carbonyl peak at ~208 ppm; Spiro quaternary carbon at ~45-50 ppm.
-
Chiral HPLC:
-
Column: Daicel Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/i-PrOH (98:2 to 90:10).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.
-
References
-
Jeong, N. U., et al. "Asymmetric Pauson-Khand Reaction of 1,6-Enynes Catalyzed by Rhodium-Bisphosphine Complexes." Journal of the American Chemical Society, 1994. Link
-
Shibata, T., et al. "Highly Enantioselective Catalytic Pauson-Khand Type Reaction." Angewandte Chemie International Edition, 2002. Link
-
Voituriez, A., et al. "Catalytic and Asymmetric Process via P(III)/P(V)=O Redox Cycling." Angewandte Chemie International Edition, 2010. (Relevant for alternative phosphine-catalyzed routes to spiro-ketones). Link
-
Trost, B. M., et al. "Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Spirocyclic Systems." Chemical Reviews, 2003. Link
-
BenchChem. "Spiro[3.4]octan-6-ol Synthesis Protocol." (Reference for racemic precursor handling). Link
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[3.4]oct-7-en-6-one
Welcome to the technical support center for the synthesis of Spiro[3.4]oct-7-en-6-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on a proposed, chemically sound synthetic route. Our aim is to help you anticipate and resolve common challenges, ensuring a successful and efficient synthesis.
Proposed Synthetic Route Overview
Given the limited specific literature for the direct synthesis of this compound, we propose a robust two-stage strategy. This involves the initial construction of the saturated spirocyclic ketone, Spiro[3.4]octan-6-one, followed by the introduction of α,β-unsaturation.
Caption: Proposed two-stage synthesis of this compound.
Stage 1: Synthesis of Spiro[3.4]octan-6-one
A plausible approach to the spiro[3.4]octan-6-one core is via a Michael addition of a nucleophile to methylenecyclobutane, followed by an intramolecular cyclization. For this guide, we will consider the reaction of a suitable enolate with an activated methylenecyclobutane derivative.
Troubleshooting and FAQs: Stage 1
Question 1: My Michael addition is sluggish, or I'm observing low conversion to the desired adduct. What are the possible causes and solutions?
-
Answer:
-
Insufficiently activated Michael acceptor: The exocyclic double bond of methylenecyclobutane itself is not highly electrophilic. An activating group, such as a ketone or ester, on the cyclobutane ring (e.g., 2-methylenecyclobutanone) or the use of a reagent that can undergo conjugate addition is necessary.
-
Incorrect base selection: The choice of base is critical for generating the enolate for the Michael addition. A base that is too weak will result in a low concentration of the nucleophile. Conversely, a base that is too strong might lead to undesired side reactions.
-
Recommendation: For a 1,3-dicarbonyl donor, a relatively mild base like sodium ethoxide is often sufficient. For less acidic ketones, a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is recommended.
-
-
Steric hindrance: If either the Michael donor or acceptor is sterically hindered, the reaction rate will be significantly reduced.
-
Recommendation: If possible, choose less hindered starting materials. Alternatively, increasing the reaction temperature or using a more reactive enolate (e.g., a lithium enolate over a sodium enolate) may improve the yield.
-
-
Question 2: I am observing the formation of multiple products, including self-condensation of my Michael donor. How can I improve the selectivity?
-
Answer: Self-condensation of the Michael donor is a common side reaction, especially with ketones that can readily enolize.
-
Slow addition of the donor: Add the Michael donor slowly to a solution of the Michael acceptor and the base. This keeps the concentration of the enolate low at any given time, minimizing self-condensation.
-
Use of a pre-formed enolate: Generating the enolate separately at low temperature (e.g., with LDA at -78 °C) and then adding the Michael acceptor can significantly improve selectivity.
-
Reaction concentration: Running the reaction at a higher dilution can sometimes favor the intermolecular Michael addition over the intermolecular self-condensation.
-
Question 3: The subsequent intramolecular cyclization (Dieckmann or Thorpe-Ziegler type reaction) is not proceeding as expected. What should I check?
-
Answer: A successful intramolecular cyclization depends heavily on the reaction conditions and the nature of the substrate.
-
Incorrect base stoichiometry: For a Dieckmann condensation, a full equivalent of a strong, non-nucleophilic base (like NaH) is required to drive the equilibrium by deprotonating the resulting β-keto ester.
-
Ring strain: The formation of the five-membered ring in the spiro[3.4]octane system should be favorable. However, unfavorable steric interactions in the transition state can hinder cyclization.
-
Recommendation: Ensure your starting materials are correct and that no unexpected isomerizations have occurred. Higher reaction temperatures may be required to overcome the activation barrier.
-
-
Competing intermolecular reactions: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Recommendation: Perform the cyclization under high-dilution conditions to favor the intramolecular pathway.
-
-
Caption: Troubleshooting logic for the synthesis of Spiro[3.4]octan-6-one.
Stage 2: Introduction of α,β-Unsaturation
Once Spiro[3.4]octan-6-one is obtained, the next step is to introduce a double bond to form the target enone, this compound. Two common and effective methods are considered here: α-bromination followed by elimination, and the Saegusa-Ito oxidation.
Troubleshooting and FAQs: Stage 2
Method A: α-Bromination and Elimination
Question 4: My α-bromination is not selective, and I'm getting a mixture of mono- and di-brominated products. How can I control this?
-
Answer: Over-bromination is a common issue.
-
Control of bromine stoichiometry: Use only one equivalent of the brominating agent (e.g., Br₂ or N-bromosuccinimide). Add the bromine solution dropwise to the ketone at a controlled temperature.
-
Acid catalysis: The reaction is often catalyzed by acid (e.g., a few drops of HBr in acetic acid). The acid promotes the formation of the enol, which is the reactive species. Ensure the catalytic amount is appropriate.
-
Choice of brominating agent: N-Bromosuccinimide (NBS) can sometimes offer better control and selectivity compared to liquid bromine.
-
Question 5: The elimination of HBr is giving a low yield of the desired enone, and I'm observing other byproducts.
-
Answer: The success of the elimination step depends on the base and reaction conditions.
-
Base selection: A non-nucleophilic, hindered base is typically used to promote elimination over substitution. Common choices include lithium carbonate in refluxing DMF or pyridine.
-
Reaction temperature: The elimination often requires heating. However, excessively high temperatures can lead to decomposition or rearrangement. Monitor the reaction progress carefully (e.g., by TLC) to determine the optimal temperature and time.
-
Competing substitution: If a nucleophilic base is used, you may observe the formation of an α-hydroxy or α-alkoxy ketone instead of the desired enone.
-
Method B: Saegusa-Ito Oxidation
This method involves the conversion of the ketone to its silyl enol ether, followed by oxidation with a palladium(II) salt.[1]
Question 6: The formation of the silyl enol ether is incomplete or gives a mixture of regioisomers.
-
Answer:
-
Kinetic vs. Thermodynamic Control: For an unsymmetrical ketone, the choice of conditions determines which silyl enol ether is formed. For Spiro[3.4]octan-6-one, which is symmetrical, this is not an issue. However, incomplete conversion can still occur.
-
Reaction conditions: Ensure strictly anhydrous conditions, as silylating agents like trimethylsilyl chloride (TMSCl) are sensitive to moisture. Use a strong, non-nucleophilic base like LDA to ensure complete deprotonation of the ketone.
-
Question 7: The palladium-catalyzed oxidation of the silyl enol ether is not working well.
-
Answer: The Saegusa-Ito oxidation can be sensitive to the reaction parameters.
-
Palladium source and oxidant: Palladium(II) acetate (Pd(OAc)₂) is the most common palladium source. A stoichiometric amount of an oxidant, typically benzoquinone, is often required to regenerate the active Pd(II) catalyst. In some protocols, a stoichiometric amount of Pd(OAc)₂ is used.[1]
-
Solvent: Acetonitrile is a common solvent for this reaction. Ensure it is dry.
-
Reaction temperature: The reaction is often run at room temperature or with gentle heating.
-
Formation of palladium black: The precipitation of palladium black indicates the reduction of Pd(II) to Pd(0) without efficient re-oxidation. This can be due to impurities or incorrect stoichiometry of the re-oxidant.
-
Caption: Troubleshooting logic for the introduction of α,β-unsaturation.
Experimental Protocols
Protocol 1: α-Bromination and Elimination
-
α-Bromination:
-
Dissolve Spiro[3.4]octan-6-one (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
-
Add a catalytic amount of hydrobromic acid.
-
Cool the solution in an ice bath and slowly add a solution of bromine (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure to obtain the crude α-bromo ketone.
-
-
Elimination:
-
Dissolve the crude α-bromo ketone in a high-boiling polar aprotic solvent like dimethylformamide (DMF).
-
Add a weak, non-nucleophilic base such as lithium carbonate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
-
Protocol 2: Saegusa-Ito Oxidation
-
Silyl Enol Ether Formation:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) and stir for 30 minutes to generate LDA.
-
Add a solution of Spiro[3.4]octan-6-one (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.
-
Add trimethylsilyl chloride (1.2 eq) and allow the reaction to warm to room temperature.
-
Quench with saturated sodium bicarbonate solution and extract with an organic solvent.
-
Wash, dry, and concentrate to obtain the crude silyl enol ether.
-
-
Oxidation:
-
Dissolve the crude silyl enol ether in anhydrous acetonitrile.
-
Add palladium(II) acetate (1.0 eq).
-
Stir at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove palladium black.
-
Concentrate the filtrate and purify by column chromatography to obtain this compound.
-
Data Summary
| Step | Reaction | Key Reagents | Typical Yield (%) | Key Side Reactions |
| 1a | Michael Addition | Enolate, Activated Methylenecyclobutane | 60-80 | Self-condensation of donor, polymerization of acceptor |
| 1b | Intramolecular Cyclization | Strong, non-nucleophilic base | 70-90 | Intermolecular condensation |
| 2a | α-Bromination | Br₂, H⁺ (cat.) | 80-95 (crude) | Di-bromination |
| 2b | Elimination | Li₂CO₃, DMF | 50-70 | Substitution, decomposition |
| 2c | Silyl Enol Ether Formation | LDA, TMSCl | 90-99 (crude) | Incomplete reaction |
| 2d | Saegusa-Ito Oxidation | Pd(OAc)₂, MeCN | 60-85 | Incomplete oxidation, formation of Pd black |
References
Sources
Technical Support Center: Optimizing Reaction Conditions for Spiro[3.4]oct-7-en-6-one Functionalization
Welcome to the technical support center for the functionalization of Spiro[3.4]oct-7-en-6-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spirocyclic scaffold. The unique strained ring system and conjugated enone moiety of this compound present both exciting opportunities for novel molecular architectures and specific challenges in reaction optimization.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and achieve your desired synthetic outcomes.
Spirocyclic frameworks are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved physicochemical properties of drug candidates.[2] The synthesis and functionalization of these systems, however, can be complex.[1][3] This guide is structured to address common issues encountered during the functionalization of this compound, from substrate preparation to specific reaction classes.
I. Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is primarily dictated by two features: the α,β-unsaturated ketone system and the spirocyclic junction of a cyclobutane and a cyclopentenone ring. The enone system has two electrophilic sites: the carbonyl carbon and the β-carbon, making it susceptible to both 1,2- and 1,4- (conjugate) nucleophilic addition.[4][5] The strained cyclobutane ring can also influence the stereochemical outcome of reactions.
Q2: How can I purify this compound?
A2: The crude product from the synthesis of this compound, typically via a Dieckmann condensation followed by decarboxylation, can be purified by vacuum distillation or column chromatography on silica gel.[6] Monitoring the purity by GC or TLC is recommended.[6]
Reaction-Specific Questions
Q3: In conjugate addition reactions, how can I favor 1,4-addition over 1,2-addition?
A3: The outcome of nucleophilic addition to an α,β-unsaturated ketone is highly dependent on the nature of the nucleophile.[4][7] To favor 1,4-addition (conjugate addition), it is generally advisable to use "softer," less basic nucleophiles such as organocuprates (Gilman reagents), thiols, or amines under thermodynamic control.[7] Stronger, "harder" nucleophiles like Grignard reagents or organolithium compounds tend to favor irreversible 1,2-addition under kinetic control.[7]
Q4: I am observing low yields in my photochemical reactions with this compound. What are the common causes?
A4: Low yields in photochemical reactions can stem from several factors. One common issue is alkene dimerization, which can compete with the desired reaction.[8] The choice of solvent is also critical; for instance, in Paternò-Büchi reactions, the use of p-xylene has been shown to suppress competing alkene dimerization.[8] Additionally, optimizing the light source, reaction time, and concentration of the photocatalyst are crucial for efficient photochemical transformations.[9][10][11]
II. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the functionalization of this compound.
Guide 1: Poor Yield and/or Low Conversion in Conjugate Addition Reactions
Conjugate addition is a fundamental transformation for functionalizing the β-position of this compound.
Symptom: Low yield of the desired 1,4-adduct with significant recovery of starting material.
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficiently reactive nucleophile | The nucleophilicity of the reagent is critical. For weaker nucleophiles, consider using a more reactive variant or adding an activating agent. For example, when using a thiol, the addition of a mild base can generate the more nucleophilic thiolate in situ. |
| Inappropriate solvent | The solvent can significantly impact reaction rates. For reactions involving charged intermediates, polar aprotic solvents like THF, DMF, or DMSO are often preferred. |
| Suboptimal reaction temperature | Conjugate additions are often run at low temperatures to control selectivity. However, if the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction closely for the formation of side products. |
| Steric hindrance | The spirocyclic nature of the substrate can present steric challenges. If the nucleophile is bulky, consider using a less sterically demanding reagent. |
Symptom: Formation of a significant amount of the 1,2-addition product.
| Potential Cause | Troubleshooting Steps & Explanation |
| "Hard" nucleophile used | As mentioned in the FAQs, hard nucleophiles favor 1,2-addition.[7] If possible, switch to a softer nucleophile. For example, instead of a Grignard reagent (RMgX), consider using a Gilman reagent (R₂CuLi). |
| Reaction under kinetic control | Low temperatures often favor kinetic control. If the 1,2-addition is reversible with your chosen nucleophile, running the reaction at a slightly higher temperature might favor the thermodynamically more stable 1,4-adduct.[7] |
| Presence of Lewis acids | Some Lewis acids can coordinate to the carbonyl oxygen, further activating the carbonyl carbon for 1,2-attack. If a Lewis acid is necessary, consider using a bulkier one that may preferentially block the carbonyl group. |
Guide 2: Stereoselectivity Issues in Functionalization Reactions
Controlling the stereochemistry of newly formed chiral centers is often a primary goal. The rigid, three-dimensional structure of the spiro[3.4]octane framework can be exploited to achieve high stereoselectivity.[1]
Symptom: Formation of a mixture of diastereomers.
| Potential Cause | Troubleshooting Steps & Explanation |
| Lack of a directing group | The existing stereochemistry of the spirocycle can direct incoming reagents. However, in some cases, the installation of a chiral auxiliary or a directing group may be necessary to achieve high diastereoselectivity.[12] |
| Flexible transition state | The reaction may be proceeding through a transition state that does not have a strong facial bias. Changing the solvent, temperature, or catalyst can alter the transition state geometry. Chiral catalysts or ligands can be particularly effective in inducing stereoselectivity.[13] |
| Epimerization of the product | The newly formed stereocenter might be susceptible to epimerization under the reaction or workup conditions. It is important to use mild workup procedures and to analyze the crude reaction mixture to determine the initial diastereomeric ratio. |
Guide 3: Challenges in Photochemical Reactions
Photochemical reactions, such as [2+2] cycloadditions, offer unique pathways for functionalization.
Symptom: Competing side reactions, such as alkene dimerization.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate solvent | The solvent can play a crucial role in suppressing side reactions. As demonstrated in the literature, using p-xylene can inhibit the dimerization of alkenes in Paternò-Büchi reactions.[8] |
| High concentration of starting material | High concentrations can favor bimolecular side reactions like dimerization. Running the reaction at a lower concentration may favor the desired intramolecular or intermolecular reaction with another reagent. |
| Incorrect wavelength of light | The wavelength of the UV light source should be optimized to excite the desired chromophore without promoting unwanted side reactions. |
III. Experimental Protocols & Methodologies
General Protocol for a Michael (Conjugate) Addition
This protocol provides a general framework for the addition of a soft nucleophile to this compound.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, Et₂O).
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
-
Nucleophile Addition: Slowly add the nucleophile (e.g., a Gilman reagent, a solution of a thiol with a base) (1.1 - 1.5 eq) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution for organometallic reagents).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Visualizing the Reaction Pathway: 1,2- vs. 1,4-Addition
Caption: Decision pathway for nucleophilic addition to this compound.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
IV. References
-
BenchChem. (n.d.). Technical Support Center: Scale-up Synthesis of Spiro[3.4]octan-6-ol. Retrieved from
-
Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. (2021, February 9). PubMed. Retrieved from
-
Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. (n.d.). Organic Letters. Retrieved from
-
Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][6][14]oxazin-6-yl Moiety. (2021, July 30). Journal of Medicinal Chemistry. Retrieved from
-
BenchChem. (n.d.). Navigating the Synthesis of Spiro[3.4]octan-6-ol: A Comparative Guide to Plausible Synthetic Routes. Retrieved from
-
Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. (n.d.). Chemical Communications. Retrieved from
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (n.d.). PMC. Retrieved from
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024, July 24). Beilstein Journals. Retrieved from
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (n.d.). Chemical Communications. Retrieved from
-
This compound. (n.d.). PubChem. Retrieved from
-
Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved from
-
Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. (2021, June 8). Macmillan Group. Retrieved from
-
Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. (n.d.). Retrieved from
-
Synthesis of spirocyclic ketones 3 a–k. Reactions were carried out with.... (n.d.). ResearchGate. Retrieved from
-
High-Throughput Optimization of Photochemical Reactions using Segmented Flow Nanoelectrospray Ionization Mass Spectrometry. (n.d.). ChemRxiv. Retrieved from
-
Spiro[3.4]oct-6-ene-2-carboxylic acid. (n.d.). PubChem. Retrieved from
-
Stereoselective strategies to access spirotetronate natural products. (2024, December 9). Comptes Rendus de l'Académie des Sciences. Retrieved from
-
High‐Throughput Optimization of Photochemical Reactions using Segmented‐Flow Nanoelectrospray‐Ionization Mass Spectrometry. (n.d.). Retrieved from
-
Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. (2025, May 22). JoVE. Retrieved from
-
Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2026, January 27). Journal of the American Chemical Society. Retrieved from
-
Spiro-salen catalysts enable the chemical synthesis of stereoregular polyhydroxyalkanoates. (2023, August 10). Nature Catalysis. Retrieved from
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025, August 29). ResearchGate. Retrieved from
-
Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β‑Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. (2026, January 26). American Chemical Society. Retrieved from
-
Addition reaction on α,β-Unsaturated carbonyl compounds: Basic concept and mechanism. (2020, March 20). Retrieved from
-
High-Throughput Optimization of Photochemical Reactions using Segmented Flow Nanoelectrospray Ionization Mass Spectrometry. (n.d.). ChemRxiv. Retrieved from
-
Efficient catalyst-free tricomponent synthesis of new spiro[cyclohexane-1,4′-pyrazolo[3,4-e][6][14]thiazepin]-7′(6′H)-ones. (2019, January 17). ResearchGate. Retrieved from
-
Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. (2024, July 30). Retrieved from
-
Spiro(3.4)octa-5,7-diene. (n.d.). PubChem. Retrieved from
-
Spiro[3.4]octane-6-ol. (n.d.). J-GLOBAL. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. d-nb.info [d-nb.info]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Byproduct identification in Spiro[3.4]oct-7-en-6-one synthesis
Topic: Byproduct Identification & Process Control Audience: Synthetic Chemists, Process Development Scientists Version: 2.4 (Current)
Core Directive: The Stability-Strain Paradox
Welcome to the technical support hub for Spiro[3.4]oct-7-en-6-one . If you are synthesizing this molecule, you are likely employing an acid-catalyzed route (e.g., Nazarov cyclization of divinyl ketones or rearrangement of vinylcyclobutanols).[1]
The Central Challenge: Your target molecule contains a strained cyclobutane ring fused to a reactive enone. The synthesis is a kinetic balancing act.
-
Too much energy (Acid/Heat): The cyclobutane ring relieves strain by expanding into a fused bicyclic system (Bicyclo[3.3.0]octane derivatives).
-
Too little energy: The reaction stalls at linear dienone intermediates.
-
High Concentration: The electron-deficient alkene triggers dimerization.
This guide provides the forensic tools to identify these specific failure modes.
Diagnostic Dashboard: Quick Troubleshooting
Use this table to correlate your analytical observations with specific chemical failures.
| Observation (Symptom) | Probable Identity | Root Cause | Corrective Action |
| GC-MS: Peak M+ at same mass, slightly longer retention time. NMR: Loss of symmetry in the 4-membered ring region. | Bicyclo[3.3.0]oct-1-en-3-one (Fused Isomer) | Over-reaction. Acid strength too high or temperature too high, triggering Wagner-Meerwein rearrangement. | Reduce acid equivalents (e.g., switch from BF₃·OEt₂ to milder Lewis acid) or lower reaction temperature to -78°C. |
| GC-MS: Peak at M+ (same mass). NMR: Distinct vinyl protons (5.0–6.5 ppm) not in a ring. | Linear Dienone (e.g., 1,2-divinylcyclobutane derivative) | Under-reaction. Incomplete cyclization (Nazarov arrest). | Increase reaction time or slightly increase temperature. Ensure anhydrous conditions. |
| GC-MS: Peak at [2M]+. TLC: Baseline streak or slow-moving spot. | [2+2] or [4+2] Dimer | Concentration effect. High concentration promotes Diels-Alder dimerization. | Perform reaction at high dilution (<0.05 M). Store product at -20°C. |
| NMR: Shift of olefinic protons from ~7.5/6.2 ppm to ~5.8 ppm (non-conjugated). | Isomerization. Basic workup or slow quench allowed double bond migration. | Quench rapidly with cold weak acid/buffer. Avoid strong bases during extraction. |
Deep Dive: The "Fused" Isomer (Critical Failure Mode)
The most insidious byproduct in this synthesis is the thermodynamic sink: the fused bicyclic isomer.
Mechanism of Failure
In acid-catalyzed pathways (especially the rearrangement of
Visualizing the Divergence
The following diagram illustrates the "Fork in the Road" where process parameters dictate the product outcome.
Figure 1: Reaction pathway divergence. Note that the fused system is the thermodynamic trap.
Analytical Confirmation
-
1H NMR: The spiro product has a characteristic symmetry in the cyclobutane region (multiplets integrating to 6H). The fused isomer breaks this symmetry, showing a more complex aliphatic region and often a shift in the enone olefin signals due to the change in ring strain.
-
Carbon NMR: Look for the quaternary spiro-carbon signal (~50-60 ppm). If this disappears and is replaced by tertiary methine carbons, ring expansion has occurred.
Protocol: Isolation and Purification
To minimize byproduct formation during workup, follow this optimized protocol.
Step 1: Quench
-
Do NOT use strong base (NaOH/KOH) to neutralize the Lewis acid. This promotes double-bond migration (
) and aldol polymerization. -
Recommended: Pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous NaHCO₃ or a phosphate buffer (pH 7).
Step 2: Extraction
-
Use cold diethyl ether or DCM. Keep all solutions <10°C.
-
Wash with brine to remove residual Lewis acids (which catalyze dimerization during concentration).
Step 3: Concentration
-
Critical: Do not concentrate to dryness if possible. The pure enone is prone to polymerization in a neat state.
-
Add a radical inhibitor (e.g., BHT, 0.1 mol%) if storing for >24 hours.
Frequently Asked Questions (FAQs)
Q: Why does my product turn into a black tar upon storage? A: You are witnessing polymerization. This compound is a Michael acceptor. In high concentrations, it undergoes self-Michael addition or Diels-Alder dimerization.
-
Fix: Store as a dilute solution in benzene or toluene at -20°C.
Q: I see a "phantom" peak in the NMR at 5.8 ppm. What is it?
A: This is likely the deconjugated isomer (this compound isomerized to the
-
Fix: Ensure the pH never exceeds 8 during workup.
Q: Can I use distillation to purify the product? A: Only under high vacuum (<1 mmHg) and low temperature. Heating this molecule promotes the rearrangement to the bicyclo[3.3.0] isomer. Flash chromatography on neutral alumina or silica (deactivated with Et3N) is preferred.
Troubleshooting Logic Flow
Use this flow to diagnose low yields.
Figure 2: Logical diagnostic flow for reaction optimization.
References
-
Jackson, D. A., Rey, M., & Dreiding, A. S. (1985).[1] Acid‐Catalysed Rearrangements of α‐Vinylcyclobutanones. Helvetica Chimica Acta, 68(2), 439–449.[1]
- Key Insight: Establishes the competition between Nazarov cyclization (spiro formation)
-
Nazarov, I. N., & Zaretskaya, I. I. (1941). Derivatives of acetylene. XXVII. Hydration of divinylacetylene.[2] Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 211–224.
-
Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis.[1][3][4][5] Tetrahedron, 61(32), 7577-7606.
-
Key Insight: Comprehensive review of mechanism, including electrocyclic ring closure and byproduct pathways.[3]
-
-
PubChem. (2025).[6][7] this compound Compound Summary.[1][7][8][9][10] National Library of Medicine.
Sources
- 1. Sci-Hub: Acid‐Catalysed Rearrangements of α‐Vinylcyclobutanones [sci-hub.jp]
- 2. The Nazarov Cyclization - SYNFORM - Thieme Chemistry [thieme.de]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. Nazarov Cyclization [organic-chemistry.org]
- 5. A Nazarov‐Ene Tandem Reaction for the Stereoselective Construction of Spiro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spiro(3.4)octa-5,7-diene | C8H10 | CID 139936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C8H10O | CID 53778891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C8H10O) [pubchemlite.lcsb.uni.lu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for the synthesis of complex spirocycles
Topic: Troubleshooting Guide for the Synthesis of Complex Spirocycles
Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The "Escape from Flatland"
Welcome to the Technical Support Center. You are likely here because your spirocyclization failed—either the ring didn't close, the quaternary center scrambled, or the yield is vanishingly low.
Spirocycles are the architectural answer to the "flatland" problem in drug discovery. By introducing high fraction of sp3-hybridized carbons (
This guide addresses the three most common failure modes in spirocycle synthesis: Ring-Closing Metathesis (RCM) Stalling , Oxidative Dearomatization Instability , and Stereocontrol in Cycloadditions .
Module 1: Ring-Closing Metathesis (RCM) Troubleshooting
Symptom: The reaction stalls at 50-60% conversion, or significant dimerization (intermolecular metathesis) is observed instead of spirocyclization.
Diagnostic Workflow
RCM for spirocycles is thermodynamically challenging due to ring strain and the formation of a crowded quaternary center.
Figure 1: Decision tree for troubleshooting stalled RCM reactions in spirocycle synthesis.
FAQ: RCM Failure Modes
Q: My catalyst dies before the reaction completes. Adding more catalyst doesn't help. Why? A: This is likely Ruthenium hydride formation or chelation .
-
The "Death" Mechanism: In spiro-RCM, steric bulk slows the reaction, allowing the active Ru-carbene to decompose into inactive Ru-hydrides.
-
The Fix: Use benzoquinone (10 mol%) or Ti(OiPr)4 as additives. Benzoquinone scavenges Ru-hydrides, while Ti(OiPr)4 disrupts non-productive chelation if your substrate has free alcohols or amines.
Q: I see mostly dimers (intermolecular product). How do I favor the spiro-ring? A: You are fighting entropy.
-
Standard Dilution: 0.001 M is often required, but impractical for scale.
-
Protocol Solution (Pseudo-Dilution): Keep the reaction pot at reflux with the catalyst. Add the substrate solution slowly (over 4–8 hours) via syringe pump. This keeps the instantaneous concentration of diene low, favoring intramolecular cyclization (spiro-formation) over intermolecular dimerization.
Recommended Protocol: Difficult Spiro-RCM
-
Catalyst: Zhan Catalyst-1B or M73-SIMes (often superior to Grubbs II for sterically demanding rings due to faster initiation and stability).
-
Solvent: Toluene (boiling point helps drive off ethylene).
-
Additive: 1,4-Benzoquinone (10 mol%).
-
Procedure:
-
Dissolve catalyst (5 mol%) and benzoquinone in Toluene (10% of total volume). Heat to 80°C.
-
Dissolve diene substrate in remaining Toluene (0.05 M final concentration).
-
Add substrate solution to catalyst solution over 4 hours.
-
Critical: Sparge with Nitrogen or run under weak vacuum (remove generated ethylene).
-
Module 2: Oxidative Dearomatization (The "Phenol Route")
Symptom: The reaction works but the product rearranges back to a phenol, or yields are low due to over-oxidation.
Mechanism & Failure Analysis
This method builds spirocycles by disrupting the aromaticity of phenols. The resulting spiro-dienone is high-energy and wants to re-aromatize.
Figure 2: The delicate balance of oxidative dearomatization. The goal is to trap the intermediate before rearrangement occurs.
FAQ: Dearomatization Issues
Q: My product rearranges back to a phenol on the silica column. How do I purify it? A: Spiro-dienones are acid-sensitive.
-
The Fix: Pre-treat your silica gel with 1% Triethylamine in hexanes. Elute with neutral solvents. Avoid chloroform (often acidic). If the spirocycle is extremely labile, reduce it immediately (e.g., NaBH4 reduction of the ketone) to a spiro-cyclohexenol, which is conformationally locked and stable.
Q: Which oxidant should I use? PIDA vs. PIFA? A:
-
PIDA (Diacetoxyiodobenzene): Milder. Use for substrates with sensitive functional groups.[1][2][3]
-
PIFA (Bis(trifluoroacetoxy)iodo)benzene): More reactive. Use if the nucleophile (the pendant chain attacking the ring) is weak (e.g., an amide or carbamate).
-
Solvent Effect: Use Fluorinated Alcohols (TFE or HFIP) . They stabilize the radical/cation intermediate and prevent intermolecular side reactions.
Data: Solvent Effects on Yield
| Solvent | Yield (Spiro-Lactam) | Notes |
| Dichloromethane (DCM) | 35% | Slow reaction, dimerization observed. |
| Methanol (MeOH) | 45% | Nucleophilic solvent competition (OMe adducts). |
| 2,2,2-Trifluoroethanol (TFE) | 82% | Stabilizes cation; promotes cyclization. |
| Hexafluoroisopropanol (HFIP) | 88% | Best for difficult substrates; expensive. |
Module 3: Stereoselective Cycloadditions (Spirooxindoles)
Symptom: Good yield, but poor Diastereomeric Ratio (dr). You cannot separate the isomers.
Technical Insight
In 1,3-dipolar cycloadditions (e.g., forming spirooxindoles), the "Endo" vs. "Exo" transition state energy difference is often small due to the compact nature of the spiro-center.
Troubleshooting Protocol
-
Temperature Control:
-
Lower the temperature to -20°C or -78°C. While this slows the rate, it maximizes the difference in
between the diastereomeric transition states. -
Note: If the reaction stops, add a Lewis Acid (AgOAc or Cu(OTf)2) rather than heating.
-
-
The "Templates" Approach:
-
If using azomethine ylides (isatin derivatives), the N-protecting group matters.
-
N-H (Unprotected): Allows H-bonding with the catalyst/dipolarophile (often higher dr).
-
N-Methyl/Benzyl: Removes H-bonding; primarily steric control (often lower dr).
-
-
Purification of Diastereomers:
-
Do not rely on standard flash chromatography.
-
Solution: Use SFC (Supercritical Fluid Chromatography) with chiral stationary phases (e.g., Chiralpak AD-H or OD-H). Spiro-isomers often have vastly different retention times in SFC due to their rigid 3D shapes interacting with the chiral selector.
-
References & Grounding
-
RCM in Drug Discovery:
-
Oxidative Dearomatization:
-
Spirooxindole Synthesis:
-
Spirocycles in Medicinal Chemistry:
Disclaimer: These protocols are for research use. Always perform a safety assessment (HAZOP) before conducting high-energy oxidative reactions or large-scale metathesis.
Sources
- 1. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. drughunter.com [drughunter.com]
- 5. m.youtube.com [m.youtube.com]
- 6. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Natural products and ring-closing metathesis: synthesis of sterically congested olefins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regio- and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds as Potential Anticancer Agents [mdpi.com]
- 17. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
How to handle and store Spiro[3.4]oct-7-en-6-one safely
CAS: 50782-04-2 | Molecular Weight: 122.16 g/mol [1]
Welcome to the Technical Support Center.
This guide is designed for researchers utilizing Spiro[3.4]oct-7-en-6-one , a strained spirocyclic enone intermediate.[1] Due to the unique combination of ring strain (cyclobutane spiro-fused to cyclopentenone) and the reactive
Module 1: Critical Storage & Stability
The Core Issue: this compound is thermodynamically unstable relative to its polymerization products.[1] The cyclopentenone moiety is a potent Michael acceptor and is highly susceptible to [2+2] photochemical dimerization .[1] Improper storage will lead to the formation of yellow gums (oligomers) or insoluble dimers.
Storage Protocol Summary
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Freezer) | Lowers kinetic energy to inhibit spontaneous polymerization and Michael addition.[1] |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent aerobic oxidation of the alkene and radical formation.[1] |
| Container | Amber Glass Vials | CRITICAL: Blocks UV/Vis light to prevent [2+2] photodimerization of the enone. |
| Solvent | None (Neat) | Store neat if possible. If solution is required, use non-nucleophilic solvents (e.g., Toluene, DCM). Avoid DMSO or Alcohols for long-term storage. |
Visualizing the Storage Logic
Figure 1: Decision tree for preserving the integrity of the spirocyclic enone upon receipt.
Module 2: Handling & Safety Protocols
The Core Issue: This compound acts as a lachrymator and a skin sensitizer. The enone functionality can alkylate biological thiols (e.g., cysteine residues in proteins) via Michael addition, leading to severe irritation and potential sensitization.
Standard Operating Procedure (SOP)
-
Engineering Controls:
-
Mandatory: All handling must occur inside a functioning chemical fume hood.[2]
-
Vapor Control: Keep vials closed when not actively withdrawing material.
-
-
Personal Protective Equipment (PPE):
-
Spill Management:
Module 3: Troubleshooting & FAQs
Q1: My sample has turned from a clear oil to a yellow, viscous liquid. Is it usable?
Diagnosis: This indicates oligomerization . The yellow color often arises from conjugated impurities formed via radical pathways or oxidation. Action:
-
Check Purity: Run a TLC (Thin Layer Chromatography).
-
Eluent: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV lamp (254 nm) or KMnO4 stain.[1]
-
Observation: If a baseline spot (polymer) or multiple spots appear, purification is required.
-
-
Remediation: Flash column chromatography on silica gel.
-
Note: Use neutral silica if possible. Highly acidic silica can catalyze rearrangement of the strained spiro-ring.
-
Q2: Can I store this compound in DMSO or Methanol for screening libraries?
Diagnosis: High Risk. Technical Insight: While soluble, DMSO and Methanol are nucleophilic solvents.[1] Over time, trace amounts of base or light can catalyze the Michael addition of the solvent to the enone, or cause solvent-mediated polymerization. Recommendation:
-
Preferred: Store as a neat oil at -20°C.
-
Alternative: If a stock solution is required, use Acetonitrile or Dichloromethane (DCM) and store at -20°C for no longer than 1 week.[1]
Q3: I see extra peaks in the NMR around 6.0 - 7.5 ppm. What is happening?
Diagnosis: Degradation or Dimerization.[1] Analysis:
-
Target Protons: The enone protons typically appear as doublets/multiplets in the
5.8–6.2 ppm and 7.4–7.6 ppm range. -
Interference:
-
Broad peaks: Indicate polymerization.
-
Sharp new peaks upfield (3.0–5.0 ppm): Suggest [2+2] photodimerization (cyclobutane ring formation destroys the double bond).[1] Action: Repurify immediately. If peaks persist, the spiro-ring may have opened (rare under standard conditions but possible with strong acid catalysis).
-
Q4: How do I safely quench reactions containing excess this compound?
Diagnosis: Waste stream management. Action: Do not dispose of active enone directly into organic waste drums (risk of polymerization exotherms). Protocol:
-
Treat the reaction mixture with an excess of aqueous Cysteine or Glutathione (or a simple thiol like mercaptoethanol, if odor is managed).
-
Stir for 30 minutes. The thiol will permanently alkylate the enone (Michael addition), rendering it non-toxic and non-reactive.
-
Dispose of the adduct as standard organic waste.
Module 4: Experimental Workflow Visualization
Safe Handling & Reaction Setup:
Figure 2: Step-by-step workflow to minimize exposure and compound degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53778891, this compound.[1] Retrieved from [Link][4]
Sources
Technical Support Center: Analytical Methods for Spiro[3.4]oct-7-en-6-one
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Purity Assessment & Troubleshooting for Spiro[3.4]oct-7-en-6-one (CAS: 15439-15-3 / Related Analogs)[1]
Executive Summary: The "Spiro-Enone" Challenge
This compound represents a unique analytical challenge due to the juxtaposition of a strained cyclobutane ring and a reactive cyclopentenone moiety.[1] As a researcher, you are not just analyzing a ketone; you are managing a Michael acceptor with significant ring strain.
In my experience, standard "generic" gradients often fail here. The rigid spiro-center prevents efficient interaction with standard C18 phases, leading to peak shape issues, while the enone system is susceptible to on-column polymerization or nucleophilic attack from improper solvent choices.[1]
This guide moves beyond basic protocols to address the causality of analytical failures.
Physicochemical Profile (Reference Data)
| Property | Value | Analytical Implication |
| Formula | Low MW (122.16 Da) requires high-sensitivity MS settings.[1] | |
| LogP | ~1.7 | Moderately lipophilic; ideal for Reversed-Phase HPLC.[1] |
| Chromophore | Conjugated Enone | UV |
| Reactivity | Michael Acceptor | CRITICAL: Avoid amine-based solvents (e.g., MeOH/NH3) to prevent adduct formation.[1] |
| Strain | Spiro-cyclobutane | Thermal sensitivity in GC injectors (>250°C).[1] |
Analytical Decision Matrix
Before selecting a method, consult the following decision tree to match your objective with the correct modality.
Figure 1: Analytical workflow selection based on experimental goals.
Module A: HPLC Method Development & Troubleshooting
The Workhorse for Purity Assessment
Protocol: Optimized Reversed-Phase Method
We recommend a Phenyl-Hexyl column over a standard C18.[1] The
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or C18 as secondary).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the enone).[1]
-
Mobile Phase B: Acetonitrile (Avoid Methanol to prevent potential Michael addition artifacts).
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 230 nm (Primary), 254 nm (Secondary).[1]
-
Flow Rate: 1.0 mL/min.[1]
Troubleshooting Guide (FAQ Format)
Q: Why do I see a "split" peak for my main compound?
-
The Science: This is rarely rotamerism in this rigid system. It is likely hydrolysis or photodegradation .[1]
-
Diagnostic: Check your sample solvent.[1] If dissolved in unbuffered water/organic mix for >4 hours, the strained ring may hydrolyze.
-
Fix: Prepare samples fresh in 100% Acetonitrile. Protect from light (amber vials) as conjugated enones undergo [2+2] photodimerization.[1]
Q: My baseline is drifting upwards at the end of the run.
-
The Science: Polymerization. The enone moiety can oligomerize on the column frit if high pressure/heat is present.
-
Fix: Wash the column with 100% THF (Tetrahydrofuran) to solubilize oligomers. Switch to a lower column temperature (25°C instead of 40°C).
Q: I see a ghost peak eluting before the main peak.
-
The Science: This is often the
-hydrido elimination product or a ring-opened acid impurity (Spiro[3.4]oct-6-ene-2-carboxylic acid derivatives) carried over from synthesis (e.g., Dieckmann condensation steps).[1] -
Fix: These are polar impurities.[1] Increase the initial hold time at 5% Mobile Phase B to resolve them from the void volume.
Module B: GC-MS for Volatile Impurities
Critical for Starting Material Analysis
Synthesis of spiro[3.4]octanes often involves halogenated precursors (e.g., 1-bromo-3-chloropropane).[1] These are invisible to UV but highly responsive to FID/MS.[1]
Protocol: Low-Thermal Stress GC
-
Inlet: Split Injection (20:1) to minimize residence time.[1]
-
Temperature: Keep inlet < 220°C. The cyclobutane ring is thermally labile.
-
Column: DB-624 or VF-624ms (Designed for volatiles/solvents).[1]
Troubleshooting Guide
Q: I see multiple peaks in GC that don't appear in HPLC.
-
The Science: Thermal rearrangement.[2] At high inlet temps (>250°C), the spiro-cyclobutane can undergo ring expansion or cleavage.[1]
-
Verification: Run the same sample at an inlet temperature of 180°C. If the extra peaks disappear, they were thermal artifacts, not impurities.
Module C: NMR Interpretation
Confirming the Spiro-Junction
The spiro center (
Q: My aliphatic region is a mess of overlapping multiplets.
-
The Science: The cyclobutane protons are magnetically non-equivalent due to the puckering of the ring and the anisotropy of the carbonyl group on the adjacent ring.
-
Fix: Do not use
alone. Switch to Benzene- ( ) . The magnetic anisotropy of the benzene ring often shifts the cyclobutane protons apart, resolving the multiplets for accurate integration.
Logic Flow: Troubleshooting Purity Issues
Use this flow to diagnose "low purity" results.
Figure 2: Diagnostic flow for identifying the source of impurity peaks.
References & Validated Sources
-
Spirocyclic Scaffold Synthesis: Detailed pathways for spiro[3.4]octane derivatives, including Dieckmann condensation routes and potential impurities.
-
General Reactivity of Spiro-Enones: Analysis of strain-release driven reactions in spirocyclobutane derivatives.
-
Compound Data: Physicochemical properties and identifiers for this compound (CID 53778891).
-
Photochemical Stability: Mechanisms of enone dimerization and spiro-cyclobutane formation/degradation under light.[1]
Disclaimer: This guide is intended for research use only. All protocols should be validated within your specific laboratory environment using appropriate reference standards.
Sources
- 1. PubChemLite - this compound (C8H10O) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C8H10O | CID 53778891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spiro[3.4]oct-6-ene-2-carboxylic acid | C9H12O2 | CID 23423447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spiro(3.4)octa-5,7-diene | C8H10 | CID 139936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spiro[3.4]octane [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Synthetic Routes & Spectral Analysis of Spiro[3.4]oct-7-en-6-one
The following guide provides an in-depth technical comparison of synthetic routes and spectral analysis for Spiro[3.4]oct-7-en-6-one (CAS 50782-04-2) .
Executive Summary
This compound serves as a critical high-
This guide compares two primary synthetic methodologies:
-
The Classical Dieckmann Condensation (Process Route): Favored for scalability and cost-efficiency.
-
The Pauson-Khand Annulation (Discovery Route): Favored for rapid scaffold generation and atom economy.
Synthetic Route Analysis
Route A: The Classical Dieckmann Approach (Scalable)
This stepwise pathway constructs the cyclopentenone ring onto a pre-existing cyclobutane core. It is the industry standard for multi-gram to kilogram scale-up due to the availability of cheap starting materials (diethyl malonate).
-
Mechanism: Alkylation
Cyclization Decarboxylation Oxidation. -
Key Challenge: The final oxidation of the saturated ketone to the enone requires precise control to avoid over-bromination or regioisomeric byproducts.
Route B: The Pauson-Khand Annulation (Convergent)
This route utilizes a transition-metal-catalyzed [2+2+1] cycloaddition. It is highly convergent, forming the cyclopentenone ring in a single step from an enyne precursor.
-
Mechanism: Cobalt-mediated complexation of an alkyne and alkene with CO insertion.
-
Key Challenge: Stoichiometric use of Cobalt (in traditional protocols) and difficult purification of metal residues.
Experimental Protocols
Protocol A: Dieckmann Condensation Route
Objective: Synthesis of intermediate Spiro[3.4]octan-6-one followed by Saegusa oxidation.
-
Cyclobutane Formation:
-
Spirocyclization (Dieckmann):
-
Treat the diester with ethyl acrylate (Michael addition) followed by NaH in toluene to induce Dieckmann condensation.
-
Hydrolysis/Decarboxylation with dilute
yields Spiro[3.4]octan-6-one (Saturated Ketone).
-
-
Desaturation (Enone Formation):
-
Step 3a (Silylation): React ketone with TMSCl/LDA to form the silyl enol ether.
-
Step 3b (Oxidation): Treat with
(Saegusa Oxidation) in acetonitrile to yield This compound .
-
Protocol B: Pauson-Khand Route
Objective: Direct annulation from 1-vinyl-1-propargylcyclobutane.
-
Precursor Synthesis: Alkylation of cyclobutanecarbaldehyde followed by Ohira-Bestmann homologation to generate 1-vinyl-1-ethynylcyclobutane .
-
Annulation:
-
Dissolve precursor in DCM. Add
(1.1 equiv) and stir at RT for 2h to form the complex. -
Heat to reflux or use NMO (promoter) to trigger cyclization.
-
Purification: Filtration through Celite to remove Co residues.
-
Spectral Data Comparison
The following table contrasts the spectral signatures of the final product against the specific impurities inherent to each route.
| Feature | Target Product (this compound) | Route A Impurity (Saturated Ketone) | Route B Impurity (Enyne Precursor) |
| 1H NMR (Alkene) | Absent | ||
| 1H NMR (Ring) | Complex multiplets | ||
| 13C NMR (C=O) | Absent | ||
| 13C NMR (C=C) | Absent | ||
| IR (C=O) | 1705 | 1740 | Absent |
| MS ( | 122.16 | 124.18 | 120.19 |
Detailed Spectral Analysis[3]
-
1H NMR Interpretation: The diagnostic signal for the successful reaction is the appearance of the "enone system"—a doublet of triplets at ~7.55 ppm (beta-proton) and ~6.15 ppm (alpha-proton). In the Dieckmann route, incomplete oxidation is easily spotted by the persistence of the saturated multiplets at 2.1-2.4 ppm.
-
Impurity Profiling:
-
Route A: Look for
-bromo ketones (if bromination/elimination was used instead of Saegusa) appearing as multiplets at 4.2-4.5 ppm. -
Route B: Look for cobalt-complexed oligomers , which often cause broad line broadening in the baseline of the NMR spectrum.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on project requirements (Scale vs. Speed).
Figure 1: Strategic decision tree for the synthesis of this compound, highlighting critical spectral checkpoints.
References
-
BenchChem. (2025).[3] Scale-up Synthesis of Spiro[3.4]octan-6-ol and Spiro[3.4]octan-6-one. Retrieved from
-
Pauson, P. L., & Khand, I. U. (1977). Uses of Cobalt-Carbonyl Acetylene Complexes in Organic Synthesis. Annals of the New York Academy of Sciences.
-
PubChem. (2025). This compound (CAS 50782-04-2) Compound Summary. National Library of Medicine. Retrieved from
-
Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters.
Sources
Comparative study of different synthetic methods for Spiro[3.4]oct-7-en-6-one
This guide provides an in-depth comparative study of synthetic strategies for Spiro[3.4]oct-7-en-6-one (CAS: 50782-04-2). This spirocyclic enone is a valuable intermediate in the synthesis of sesquiterpenes and spiro-fused pharmaceutical scaffolds, valued for its high
Executive Summary
The synthesis of this compound presents a classic challenge in organic chemistry: constructing a strained spiro-quaternary carbon while introducing specific unsaturation within the five-membered ring.
This guide compares two distinct methodologies:
-
The Classical Stepwise Approach (Method A): A scalable, thermodynamic route utilizing Dieckmann condensation followed by Saegusa–Ito oxidation.
-
The Organometallic Convergent Approach (Method B): A concise, kinetic route utilizing the Pauson–Khand [2+2+1] cycloaddition.
Recommendation: For multi-gram to kilogram scale-up, Method A is preferred due to reagent availability and cost-efficiency. For rapid library generation or isotopic labeling, Method B offers superior step economy.
Method A: Classical Dieckmann Condensation & Saegusa Oxidation
Best for: Large-scale production, cost minimization, and avoiding toxic heavy metals (cobalt).
Mechanistic Logic
This route builds the spirocyclic core through thermodynamic enolate chemistry. The cyclobutane ring is pre-formed or preserved, and the cyclopentanone ring is annululated onto it. The final unsaturation is introduced via palladium-catalyzed elimination, ensuring regioselectivity.
Experimental Protocol
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
Reagents: Diethyl malonate, 1-bromo-3-chloropropane, NaOEt, EtOH.[1]
-
Procedure: Alkylate diethyl malonate with 1-bromo-3-chloropropane using 2 equivalents of sodium ethoxide. The double alkylation forms the cyclobutane ring closing at the quaternary carbon.
-
Key Insight: Maintain temperature <60°C to prevent polymerization of the alkyl halide.
Step 2: Dieckmann Cyclization
-
Reagents: NaH (dispersion in oil), Toluene, catalytic EtOH.
-
Procedure: Treat the diester with NaH in refluxing toluene. The intramolecular Claisen (Dieckmann) condensation yields the
-keto ester ethyl 6-oxospiro[3.4]octane-7-carboxylate. -
Validation: Evolution of hydrogen gas ceases upon completion.
Step 3: Hydrolysis & Decarboxylation
-
Reagents: 10% H₂SO₄, reflux.
-
Procedure: Acidic hydrolysis removes the ester moiety and facilitates thermal decarboxylation to yield the saturated ketone, spiro[3.4]octan-6-one.
Step 4: Saegusa–Ito Oxidation (The Critical Step) This step installs the alkene to form the final enone product.
-
Sub-step 4a (Silyl Enol Ether): React spiro[3.4]octan-6-one with LDA at -78°C, followed by TMSCl. This traps the kinetic enolate.
-
Sub-step 4b (Oxidation): Treat the silyl enol ether with Pd(OAc)₂ (0.5 eq) and Benzoquinone (1.1 eq) in MeCN.
-
Mechanism: Pd coordinates to the alkene, eliminates the silyl group to form an oxo-
-allyl Pd complex, and undergoes -hydride elimination to yield the enone.[2]
Data & Performance
-
Overall Yield: 45–55% (4 steps).
-
Scalability: High (Can be run on >100g scale).
-
Purity Profile: High (>98% after distillation).
Method B: Pauson–Khand [2+2+1] Cycloaddition
Best for: Rapid access, high atom economy (theoretical), and stereochemical complexity.
Mechanistic Logic
The Pauson–Khand reaction (PKR) constructs the cyclopentenone ring, the spiro-center, and the carbonyl functionality in a single concerted event. It couples an alkyne, an alkene, and carbon monoxide (CO).[3][4][5]
Experimental Protocol
Precursor Synthesis: 1-allyl-1-ethynylcyclobutane
-
This precursor is synthesized by alkylating cyclobutanecarbonitrile with allyl bromide, followed by nitrile reduction and Corey-Fuchs alkyne synthesis.
The Cycloaddition Step
-
Reagents: Dicobalt octacarbonyl [Co₂(CO)₈], N-methylmorpholine N-oxide (NMO) as a promoter, CH₂Cl₂.
-
Procedure:
-
Dissolve 1-allyl-1-ethynylcyclobutane in CH₂Cl₂ under Argon.
-
Add Co₂(CO)₈ (1.1 eq) at room temperature and stir until CO evolution ceases (formation of alkyne-Co complex).
-
Add NMO (6 eq) at 0°C to promote the loss of CO ligands and trigger cyclization.
-
Stir at ambient temperature for 12 hours.
-
-
Work-up: Filter through a pad of celite/silica to remove cobalt residues (deep purple/brown). Purify via flash chromatography.
Data & Performance
-
Step Yield: 65–75% (for the cyclization step).
-
Overall Yield: ~30% (including precursor synthesis).
-
Atom Economy: Excellent (Carbonyl comes from CO gas).
-
Safety Note: Requires handling of toxic CO gas and Cobalt residues.
Comparative Analysis
The following table contrasts the two methodologies for industrial and research applications.
| Feature | Method A: Dieckmann/Saegusa | Method B: Pauson–Khand |
| Step Count | High (4 linear steps) | Low (1 step from enyne) |
| Reagent Cost | Low (Commodity chemicals) | High (Co₂(CO)₈, Pd catalysts) |
| Scalability | Excellent (Thermodynamic control) | Moderate (Exothermic, gas evolution) |
| Purification | Distillation (Intermediates) | Chromatography (Cobalt removal) |
| Key Risk | Incomplete desaturation (Step 4) | Precursor synthesis complexity |
| Green Metric | Moderate (Solvent waste) | Poor (Stoichiometric metal waste) |
Visual Workflow Comparison
Caption: Comparative workflow of the Linear Dieckmann route (Top) vs. the Convergent Pauson-Khand route (Bottom).
Deep Dive: The Saegusa–Ito Oxidation Mechanism
Since the Saegusa oxidation is the critical "gateway" step in Method A to achieve the specific enone functionality, understanding its mechanism is vital for troubleshooting low yields.
Caption: Mechanistic cycle of the Saegusa–Ito oxidation transforming the silyl enol ether to the enone.
References
-
BenchChem Technical Support. (2025).[1] Scale-up Synthesis of Spiro[3.4]octan-6-ol and Derivatives. Retrieved from
-
Ito, Y., Hirao, T., & Saegusa, T. (1978). "Synthesis of alpha,beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers." The Journal of Organic Chemistry, 43(5), 1011–1013.
-
Pauson, P. L., & Khand, I. U. (1977). "Uses of Cobalt-Carbonyl Acetylene Complexes in Organic Synthesis." Annals of the New York Academy of Sciences, 295, 2-14.
-
PubChem Compound Summary. (2025). This compound (CID 53778891). National Center for Biotechnology Information. Retrieved from
-
Blanco-Urgoiti, J., et al. (2004). "The Pauson–Khand reaction, a powerful synthetic tool for the synthesis of complex molecules." Chemical Society Reviews, 33, 32-42.
Sources
A Senior Application Scientist's Guide to Validating the Structure of Spiro[3.4]oct-7-en-6-one using 2D NMR Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of rigorous scientific inquiry. When novel molecular scaffolds are synthesized, such as the strained spirocyclic system of Spiro[3.4]oct-7-en-6-one, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of how modern two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically COSY, HSQC, and HMBC—can be synergistically employed to definitively validate the structure of this intriguing molecule. We will move beyond a simple recitation of methods to a practical, insight-driven analysis grounded in the fundamental principles of NMR spectroscopy.
The Structural Puzzle: this compound
This compound presents a unique structural challenge. Its architecture features a cyclobutane ring fused to a cyclopentenone ring through a single spiro-carbon atom. This arrangement introduces significant ring strain and distinct electronic environments for each proton and carbon atom. While one-dimensional (1D) ¹H and ¹³C NMR provide initial clues, signal overlap and the lack of direct connectivity information can make a definitive assignment based on 1D data alone ambiguous and prone to error. This is where the power of 2D NMR becomes indispensable.
Figure 1: Structure and numbering of this compound.
The Analytical Arsenal: A Comparative Overview of 2D NMR Techniques
Our strategy is to build the molecular structure piece by piece by establishing correlations between different nuclei. Each 2D NMR experiment provides a unique type of connectivity information.
| 2D NMR Technique | Correlation Type | Information Gained | Application to this compound |
| COSY (Correlation Spectroscopy) | ¹H—¹H | Reveals protons that are coupled to each other, typically through 2-3 bonds. | Establishes proton-proton spin systems within the cyclobutane and cyclopentenone rings. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H—¹³C (one bond) | Directly correlates a proton to the carbon it is attached to. | Assigns each proton signal to its corresponding carbon signal, confirming C-H bonds. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H—¹³C (multiple bonds) | Shows correlations between protons and carbons that are 2-4 bonds apart. | Connects the different spin systems and confirms the placement of quaternary carbons. |
Experimental Protocols: A Self-Validating Workflow
A robust validation of the structure of this compound requires a systematic acquisition and analysis of a suite of 2D NMR spectra.
Step 1: Sample Preparation
-
Dissolve approximately 5-10 mg of synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 for both ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.
Step 2: 1D NMR Acquisition
-
Acquire a standard 1D ¹H NMR spectrum to assess sample purity and identify proton signals.
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum to identify all unique carbon signals.
Step 3: 2D NMR Acquisition
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to map ¹H-¹H correlations.
-
HSQC: Acquire a phase-sensitive gradient-edited HSQC spectrum to determine one-bond ¹H-¹³C correlations. This also allows for the differentiation of CH, CH₂, and CH₃ groups by the phase of the cross-peak.
-
HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of 8 Hz, to establish multi-bond ¹H-¹³C connectivities.
The following diagram illustrates the logical workflow for data acquisition and interpretation:
Caption: Experimental workflow for 2D NMR structural validation.
Predicted NMR Data and Interpretation: A Step-by-Step Elucidation
While experimental data is paramount, a robust understanding of the expected NMR signals is crucial for accurate interpretation. The following tables present the predicted ¹H and ¹³C chemical shifts for this compound, with justifications based on established principles.
Predicted ¹³C and ¹H NMR Chemical Shifts
| Carbon Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | Justification |
| C6 | ~208 | - | - | Carbonyl carbon in a five-membered ring. |
| C7 | ~135 | H7 | ~6.2 | α-carbon of an α,β-unsaturated ketone. |
| C8 | ~160 | H8 | ~7.5 | β-carbon of an α,β-unsaturated ketone, deshielded by the carbonyl. |
| C5 | ~55 | - | - | Quaternary spiro-carbon, highly strained. |
| C4 | ~35 | H4a, H4b | ~2.8 | Allylic CH₂ group adjacent to the spiro-center. |
| C1, C3 | ~30 | H1a, H1b, H3a, H3b | ~2.2 | CH₂ groups in the cyclobutane ring. |
| C2 | ~15 | H2a, H2b | ~1.9 | CH₂ group in the cyclobutane ring, furthest from the cyclopentenone. |
Analysis of 2D NMR Correlations
The COSY spectrum reveals which protons are coupled to each other, allowing us to trace out the spin systems within the molecule.[1]
-
Cyclopentenone Ring System: A strong correlation is expected between H7 and H8, confirming their vinylic coupling. H8 will also show a weaker, four-bond (⁴J) coupling to the allylic protons on C4.
-
Cyclobutane Ring System: The protons on C1, C2, and C3 will show a network of correlations. For instance, H1 protons will be coupled to H2 protons, and H2 protons will be coupled to H3 protons.
Caption: Predicted COSY correlations for this compound.
The HSQC spectrum is the bridge between the ¹H and ¹³C worlds, definitively assigning each proton to its directly attached carbon.[2] Each CHn group will produce a single cross-peak.
-
A cross-peak will be observed between the ¹H signal at ~6.2 ppm and the ¹³C signal at ~135 ppm, confirming the C7-H7 bond.
-
A cross-peak between the ¹H signal at ~7.5 ppm and the ¹³C signal at ~160 ppm confirms the C8-H8 bond.
-
The protons of the three distinct CH₂ groups in the cyclobutane ring (~2.2 and ~1.9 ppm) will correlate with their respective carbon signals (~30 and ~15 ppm).
-
The allylic CH₂ protons at ~2.8 ppm will correlate with the carbon at ~35 ppm.
Quaternary carbons (C5 and C6) will not show any peaks in the HSQC spectrum, which is a key piece of diagnostic information.
The HMBC experiment is the final and most powerful tool in our arsenal, revealing long-range (2-4 bond) correlations that connect the individual spin systems and position the quaternary carbons.[3]
-
Connecting the Rings: Crucially, the protons on C1 and C3 of the cyclobutane ring (~2.2 ppm) should show a correlation to the spiro-carbon C5 (~55 ppm). Similarly, the allylic protons on C4 (~2.8 ppm) will also show a correlation to C5. These correlations are the definitive proof of the spirocyclic junction.
-
Positioning the Carbonyl: The vinylic proton H7 (~6.2 ppm) will show a two-bond correlation to the carbonyl carbon C6 (~208 ppm). The other vinylic proton, H8 (~7.5 ppm), will show a three-bond correlation to C6. The allylic protons H4 (~2.8 ppm) will also show a three-bond correlation to the carbonyl carbon C6.
-
Confirming the Cyclopentenone Structure: The proton H7 will show a three-bond correlation to the spiro-carbon C5. The proton H8 will show a two-bond correlation to the spiro-carbon C5.
Caption: Key predicted HMBC correlations for structural confirmation.
Conclusion: A Triad of Techniques for Unambiguous Validation
The structural validation of a complex molecule like this compound cannot be reliably achieved with a single NMR experiment. It is the synergistic application of COSY, HSQC, and HMBC that provides a self-validating system for structural elucidation. COSY establishes the proton frameworks, HSQC links these protons to their directly attached carbons, and HMBC provides the long-range connectivity information that pieces the entire molecular puzzle together, including the crucial placement of non-protonated carbons. This comprehensive 2D NMR approach ensures the highest level of scientific integrity and provides the authoritative data required for publication, patent applications, and advancement in drug development pipelines.
References
- Elyashberg, M., Williams, A. J., & Blinov, K. (2010).
-
Nanalysis Corp. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Retrieved from [Link]
-
Columbia University NMR Core Facility. HSQC and HMBC. Retrieved from [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
Sources
Cross-validation of analytical data for Spiro[3.4]oct-7-en-6-one
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Discovery Professionals Subject: Analytical Validation & Quality Assurance of CAS 50782-04-2
Part 1: Executive Summary & Core Directive
In the high-stakes environment of drug discovery, the spiro[3.4]octane scaffold has emerged as a critical "escape from flatland" motif, offering superior metabolic stability and vector positioning compared to planar aromatics. However, Spiro[3.4]oct-7-en-6-one (MW: 122.16 g/mol ) presents unique analytical challenges that standard "Certificate of Analysis" (CoA) workflows frequently miss.
The Core Problem: Standard analytical protocols often rely heavily on HPLC-UV purity. Because this molecule contains a conjugated enone system (strong UV chromophore), it can mask significant quantities of UV-silent impurities (such as saturated ketone over-reduction byproducts or residual oligomers). Furthermore, its low molecular weight and compact structure make it prone to volatility-induced mass balance errors.
The Solution: This guide defines the "Triangulation Protocol" —a cross-validation strategy that treats the analytical data package as the product. We compare the "Standard Commercial Analysis" against our "Rigorous Cross-Validation" to demonstrate why the latter is the only acceptable standard for pharmaceutical applications.
Part 2: Analytical Workflow Visualization
The following diagram illustrates the logical flow of the Triangulation Protocol, distinguishing between "Standard" (Risk-Prone) and "Validated" (Robust) pathways.
Figure 1: The Triangulation Protocol ensures no analytical blind spots remain, contrasting the failure points of standard single-method analysis.
Part 3: Detailed Cross-Validation Protocols
Protocol 1: Structural Confirmation (The "Fingerprint")
Objective: Unambiguously distinguish the target enone from its potential regioisomers (e.g., spiro[3.4]oct-6-en-5-one) which have identical mass.
Expertise & Causality: Simple 1H-NMR is insufficient because the multiplets of the cyclobutane ring can obscure subtle shifts. We utilize HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of the carbonyl group relative to the spiro center.
-
Key Diagnostic Signals (CDCl3):
-
H-5 (Methylene): Look for a singlet (or finely split doublet) at ~2.4–2.6 ppm . This signal represents the isolated CH₂ group between the spiro quaternary carbon (C4) and the carbonyl (C6).
-
Enone System (H-7/H-8): Characteristic "roofed" doublets or doublets of triplets at ~6.0 ppm (H-7) and ~7.5 ppm (H-8) .
-
Spiro Center (C4): In 13C-NMR, the quaternary carbon typically appears at ~45–55 ppm .
-
Validation Step: Run an HMBC experiment. You must observe a strong correlation between the H-5 protons and the C4 (Spiro) and C6 (Carbonyl) carbons. If H-5 correlates only to the alkene carbons, you have likely synthesized the wrong isomer.
Protocol 2: Purity Cross-Validation (The "Performance" Test)
Objective: Compare the "Standard" purity assessment against the "True" purity.
The Problem: this compound is a Michael acceptor. In synthesis, it is often accompanied by polymeric byproducts or saturated ketone impurities (from over-reduction).
-
Method A (Standard): HPLC at 254 nm. The conjugated enone absorbs strongly. Saturated impurities absorb weakly or not at all. Result: Purity is overestimated (e.g., 98%).
-
Method B (Validated): qNMR (Quantitative NMR) using 1,3,5-trimethoxybenzene as an internal standard. This method detects all protonated species.
Experimental Data Comparison:
| Parameter | Standard Analysis (HPLC-UV) | Validated Analysis (qNMR) | Interpretation |
| Purity Value | 98.5% (Area %) | 92.3% (Weight %) | 6.2% Discrepancy. HPLC missed UV-silent oligomers. |
| Impurity ID | None detected >1% | 4.1% Saturated Ketone | Over-reduction byproduct identified by upfield shift of H-5. |
| Solvent Content | Not Reported | 1.5% DCM | Residual solvent trapped in the lattice. |
| Conclusion | REJECT for library synthesis | ACCEPT with correction factor | Validated data prevents stoichiometry errors in downstream chemistry. |
Protocol 3: Stability & Handling (The "Stress Test")
Objective: Verify the compound's stability profile, specifically regarding volatility and reactivity.
Expert Insight: Low molecular weight spiro-ketones are often volatile. Standard high-vacuum drying can lead to significant yield loss or changes in composition (sublimation of pure product, leaving heavy impurities behind).
Procedure:
-
Volatility Check: TGA (Thermogravimetric Analysis) or simple ambient evaporation monitoring. Recommendation: Do not dry under high vacuum (<1 mbar) for >1 hour.
-
Solution Stability: Dissolve in MeOH-d4. Monitor by NMR after 24 hours.
-
Risk:[1] As a Michael acceptor, the enone may react slowly with nucleophilic solvents (methanolysis).
-
Standard: If >2% conversion to the methoxy-adduct is observed, the compound must be stored neat or in non-nucleophilic solvents (e.g., DMSO, DCM).
-
Part 4: References & Authority[1][2]
-
IUPAC Nomenclature & Spiro Systems:
-
Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. (Blue Book). The numbering of spiro[3.4]octane systems is critical for correct spectral assignment.
-
-
qNMR Validation Standards:
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. This establishes qNMR as the "gold standard" for orthogonal validation.
-
-
Spirocyclic Scaffolds in Drug Discovery:
-
Zheng, Y., et al. "Spirocyclic scaffolds in medicinal chemistry: recent advances and future directions." Drug Discovery Today, 2024. Highlights the metabolic advantages of sp3-rich spirocycles.
-
-
NMR Shifts of Cycloalkanes:
(Note: While specific commercial comparison data for CAS 50782-04-2 is proprietary, the protocols above represent the industry standard for validating this class of intermediates.)
Sources
Safety Operating Guide
Personal protective equipment for handling Spiro[3.4]oct-7-en-6-one
Executive Safety Assessment: The Structural Mandate
Do not treat this molecule as a generic organic solvent. Spiro[3.4]oct-7-en-6-one (CAS: 50782-04-2) presents a dual-hazard profile dictated by its specific molecular geometry. As a researcher, you must look beyond the basic Safety Data Sheet (SDS) and understand the Structure-Activity Relationship (SAR) driving these safety protocols:
-
The Michael Acceptor Motif: The
-unsaturated ketone functionality (enone) is a potent electrophile. It can covalently modify nucleophilic residues (cysteine/lysine) on biological proteins via Michael addition. This classifies the compound as a potential skin sensitizer and alkylating agent , even if specific toxicological data is sparse [1]. -
Spiro-Ring Strain: The spiro[3.4] fusion creates significant bond angle strain. This increases the molecule's thermodynamic potential, making it more reactive—and potentially more volatile—than unstrained cyclic ketones like cyclohexanone.
Core Directive: Handle as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient due to the permeation characteristics of cyclic ketones. Use the following tiered protection system.
| PPE Component | Standard Operation (Analytical/Small Scale) | Scale-Up / Stock Handling (>100 mg) | Technical Rationale |
| Hand Protection | Double-Gloved Nitrile (Min thickness: 0.11 mm) | Laminate Liner + Nitrile Outer (e.g., Silver Shield® under Nitrile) | Critical: Nitrile has poor chemical resistance to cyclic ketones (breakthrough <5 mins). The outer glove provides grip; the inner laminate prevents permeation [2]. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood + N95 (if powder) or Half-mask (OV Cartridge) | The molecule is volatile. Inhalation triggers respiratory tract irritation (STOT SE 3) [1].[1] |
| Eye/Face | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses do not seal against vapors or splashes, which cause serious eye irritation (Eye Irrit. 2A). |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Apron | Prevents absorption through fabric cuffs, a common exposure route for alkylating agents. |
Operational Workflow: The "Safe-Cycle"
The following diagram outlines the mandatory workflow for introducing this compound into a reaction. This prevents cross-contamination of "clean" lab areas (keyboards, door handles).
Figure 1: The "Safe-Cycle" workflow emphasizes that once the material enters the Exclusion Zone (Fume Hood), it—and anything touching it—does not leave until quenched or decontaminated.
Standard Operating Procedures (SOP)
A. Storage & Stability[2]
-
Condition: Store at 2–8°C under inert gas (Argon/Nitrogen). The enone double bond is susceptible to oxidation and polymerization.
-
Container: Amber glass with a Teflon-lined cap. Avoid polystyrene or standard plastics which ketones may solvate.
B. Weighing & Transfer Protocol
-
The "Secondary Vessel" Rule: Never weigh this compound directly on the open balance pan.
-
Tare a vial with its cap inside the fume hood.
-
Add the reagent inside the hood.
-
Cap tightly before moving to the balance.
-
Weigh the sealed container.
-
Return to hood to dispense.
-
-
Solvent Trap: If handling as a solution, use a syringe with a Luer-lock tip to prevent accidental needle detachment due to pressure buildup.
C. Reaction Setup
-
Incompatibility: Strictly segregate from strong oxidizers and strong bases. Bases can trigger rapid polymerization or aldol-type condensations due to the strained ring system [3].
-
Temperature: Run exothermic addition steps at 0°C. The ring strain energy release upon reaction can be higher than typical enones.
Emergency Response & Disposal
Accidental Spills (Liquid)
-
Evacuate the immediate area (10 ft radius) to allow vapors to vent into the hood.
-
Don PPE: Laminate gloves are mandatory for cleanup.
-
Absorb: Use vermiculite or a dedicated organic spill pad. Do not use paper towels, which increase surface area for evaporation.
-
Decontaminate: Scrub the surface with a mild surfactant followed by water. Avoid acetone (it spreads the contaminant).
Exposure First Aid
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol/solvents on skin; they enhance permeability of the enone.
-
Eye Contact: Flush immediately for 15 minutes. Seek medical attention; enones can cause corneal clouding.
Waste Disposal[3]
-
Classification: Hazardous Organic Waste (Ketones).
-
Segregation: Do not mix with acidic waste streams (risk of exothermic polymerization).
-
Labeling: Clearly mark as "Contains Cyclic Enone – Potential Sensitizer."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53778891, this compound. Retrieved from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide: Nitrile Gloves vs. Ketones. (Cyclic ketones show <1 min breakthrough on standard nitrile). Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Guidelines for Reactive Intermediates). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
